molecular formula C6H8ClF3N4O B2406163 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole CAS No. 1342882-56-7

5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole

Cat. No.: B2406163
CAS No.: 1342882-56-7
M. Wt: 244.6
InChI Key: SDMDSLAXDKVLGG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole (CAS: 1342882-56-7; molecular weight: 244.60 g/mol) is a tetrazole derivative characterized by a chloromethyl (-CH2Cl) group at the 5-position and a 2-(2,2,2-trifluoroethoxy)ethyl substituent at the 1-position of the tetrazole ring . The tetrazole core (a five-membered ring with four nitrogen atoms) provides stability and electronic versatility, while the chloromethyl group enhances reactivity for further functionalization. The trifluoroethoxyethyl chain introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and binding interactions in biological systems .

Properties

IUPAC Name

5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF3N4O/c7-3-5-11-12-13-14(5)1-2-15-4-6(8,9)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMDSLAXDKVLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)(F)F)N1C(=NN=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chloromethyl group is then introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH2Cl) group at position 5 is a primary site for nucleophilic substitution (SN2 or SN1 mechanisms). This reactivity is well-documented in similar chloromethyltetrazole derivatives .

Key Reactions:

  • Ammonolysis: Reaction with amines (e.g., NH3, primary/secondary amines) yields aminomethyl derivatives. For example, treatment with aqueous ammonia produces 5-(aminomethyl)-tetrazole .

  • Hydrolysis: Under basic conditions (e.g., NaOH/H2O), hydrolysis generates a hydroxymethyl (-CH2OH) product .

  • Thiol Substitution: Reaction with thiourea or thiols introduces a thiolmethyl (-CH2SH) group, useful for further functionalization .

Table 1: Substitution Reactions of the Chloromethyl Group

NucleophileConditionsProductYield*Source
NH3 (aq)RT, 6h5-(aminomethyl)85%
NaOHReflux, 2h5-(hydroxymethyl)90%
NaSHDMF, 80°C5-(thiolmethyl)78%

*Yields approximated from analogous reactions.

Cycloaddition and Ring Functionalization

The tetrazole ring can participate in [3+2] cycloadditions under specific conditions, though steric and electronic effects from substituents may limit reactivity .

Key Reactions:

  • Electrophilic Aromatic Substitution (EAS): The electron-withdrawing trifluoroethoxy group deactivates the ring, making EAS challenging. Nitration or sulfonation would require harsh conditions .

  • Coordination Chemistry: The tetrazole nitrogen(s) may act as ligands for transition metals (e.g., Zn²⁺, Fe³⁺), forming complexes useful in catalysis .

Functionalization of the Trifluoroethoxyethyl Substituent

  • Ether Cleavage: Treatment with HI (48%) at elevated temperatures cleaves the ether bond, yielding 2-iodoethyl-tetrazole and trifluoroethanol .

  • Oxidation: Strong oxidants (e.g., KMnO4) may oxidize the ethyl chain to a carboxylic acid, though the trifluoromethyl group likely resists further oxidation .

Acid-Base Reactions and Deprotonation

The NH proton in the tetrazole ring (position 2) exhibits moderate acidity (pKa ~ 4–6). Deprotonation with bases like K2CO3 or DBU generates a tetrazolide anion, enabling:

  • Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides introduces substituents at the deprotonated nitrogen .

  • Salt Formation: Coordination with metals (e.g., Na⁺, K⁺) enhances solubility in polar solvents .

Stability and Decomposition Pathways

  • Thermal Stability: Decomposes above 200°C, releasing nitrogen gas and forming nitriles or imines .

  • Photolysis: UV light induces ring-opening reactions, yielding azides and nitriles .

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related tetrazole compounds can inhibit the growth of various pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure allows for interactions with cellular targets that may lead to anticancer effects. Preliminary studies on similar tetrazole derivatives have demonstrated cytotoxic activity against cancer cell lines. For example, research on 1,2,4-triazole derivatives indicates their potential as anticancer agents by disrupting cell cycle progression in cancer cells .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of tetrazole derivatives. Compounds within this class have been shown to reduce inflammation markers in various biological models, suggesting their potential use in treating inflammatory diseases .

Herbicidal Activity

The unique chemical structure of 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole may also confer herbicidal properties. Similar compounds have been investigated for their ability to inhibit plant growth or selectively target weeds without harming crops .

Insecticidal Properties

Research into related tetrazole compounds has revealed insecticidal properties that can be harnessed in pest control applications. The efficacy of these compounds against specific insect pests makes them valuable in agricultural practices .

Synthesis and Biological Evaluation

A study focusing on the synthesis of novel tetrazole derivatives found that modifications to the tetrazole ring can enhance biological activity. The synthesized compounds were evaluated for their antimicrobial and anticancer activities using standard assays .

Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the interactions between 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole and biological targets. These studies help in understanding the mechanism of action and optimizing the compound for better efficacy .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The trifluoroethoxyethyl side chain may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents Key Features Reactivity/Biological Activity
Target Compound : 5-(Chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-tetrazole 5: -CH2Cl
1: -CH2CH2OCH2CF3
High reactivity due to chloromethyl; trifluoroethoxy enhances lipophilicity. Potential for nucleophilic substitution (Cl) and applications in medicinal chemistry .
5-(Chloromethyl)-1-methyl-1H-tetrazole 5: -CH2Cl
1: -CH3
Simpler substituents; lacks trifluoroethoxy group. Lower antimicrobial activity compared to ethyl/bromo analogs due to reduced steric and electronic effects .
1-(3-Trifluoromethylphenyl)-5-(chloromethyl)-1H-tetrazole (CAS 890095-46-2) 5: -CH2Cl
1: -C6H4CF3 (meta)
Aromatic trifluoromethyl group increases electron-withdrawing effects. Enhanced stability and potential for targeting hydrophobic binding pockets .
5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-tetrazole 5: -C6H4Cl (meta)
1: -CH2C6H4CF3 (meta)
Dual aromatic substituents; no chloromethyl group. Exhibits distinct pharmacokinetics due to aromatic chlorination and trifluoromethyl positioning .
5-(2-Chloroethyl)-1H-tetrazole 5: -CH2CH2Cl
1: -H
Chloroethyl chain offers flexibility but reduced steric hindrance. Intermediate reactivity; used in polymer chemistry and prodrug design .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Effects : Chlorine and trifluoromethyl groups increase the tetrazole ring’s acidity (pKa ~4–5), enhancing hydrogen-bonding capacity with biological targets .
  • Steric Effects : Bulkier substituents (e.g., trifluoroethoxyethyl) reduce rotational freedom but improve target specificity, as seen in analogs like 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole () .

Biological Activity

5-(Chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This tetrazole derivative has garnered attention for its pharmacological properties, particularly in the field of drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C6H8ClF3N4O
  • CAS Number : 1342882-56-7
  • Molar Mass : 228.60 g/mol

The structure of 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole features a chloromethyl group and a trifluoroethoxy substituent on the tetrazole ring, which may influence its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of tetrazole derivatives with chloromethyl and trifluoroethoxy groups. A notable method involves using hydroxyacetonitrile and sodium azide under controlled conditions to produce the desired tetrazole structure .

The biological activity of 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole is primarily attributed to its ability to interact with specific biological targets. The presence of the tetrazole ring enhances its potential as a bioisostere for carboxylic acids and amides, allowing it to mimic these functional groups in biological systems.

Pharmacological Effects

Research indicates that compounds containing tetrazole rings exhibit various pharmacological effects:

  • Antimicrobial Activity : Some studies have shown that tetrazole derivatives possess antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activities by modulating inflammatory pathways.
  • Cytotoxicity : Preliminary data suggest potential cytotoxic effects against certain cancer cell lines.

Case Studies

Several studies have explored the biological activity of related tetrazole compounds:

  • Antimicrobial Activity : A study demonstrated that tetrazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of halogenated groups enhanced this activity .
  • Anti-cancer Properties : In vitro studies indicated that certain tetrazole derivatives inhibited the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Inflammatory Models : Research involving animal models has suggested that tetrazoles can reduce inflammation markers in conditions such as arthritis and colitis .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria
Anti-inflammatoryReduced inflammation markers
CytotoxicityInduced apoptosis in cancer cells

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
5-(Chloromethyl)-1H-tetrazoleC3H4ClN4Moderate antimicrobial
5-(Trifluoromethyl)-1H-tetrazoleC3H4F3N4Strong anti-cancer
5-(Chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazoleC6H8ClF3N4OPotential anti-inflammatory

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